molecular formula C14H15ClN2O2 B14566781 2-Chloro-1-[3-(hydroxymethyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]ethan-1-one CAS No. 61822-07-9

2-Chloro-1-[3-(hydroxymethyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]ethan-1-one

Cat. No.: B14566781
CAS No.: 61822-07-9
M. Wt: 278.73 g/mol
InChI Key: DUKJQPPZJCPXOX-UHFFFAOYSA-N
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Description

2-Chloro-1-[3-(hydroxymethyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]ethan-1-one is a complex organic compound that belongs to the class of beta-carbolines Beta-carbolines are a group of indole alkaloids known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-[3-(hydroxymethyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]ethan-1-one typically involves multiple steps. One common method starts with the preparation of the beta-carboline core, which can be achieved through the Pictet-Spengler reaction. This reaction involves the condensation of tryptamine with an aldehyde or ketone in the presence of an acid catalyst to form the beta-carboline skeleton.

Subsequent steps involve the introduction of the chloro and hydroxymethyl groups. Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride. The hydroxymethyl group can be introduced through a hydroxymethylation reaction using formaldehyde and a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Pictet-Spengler reaction and other steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-[3-(hydroxymethyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in the presence of a base.

Major Products

    Oxidation: Carboxylic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thiol derivatives.

Scientific Research Applications

2-Chloro-1-[3-(hydroxymethyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anticancer, antiviral, and neuroprotective activities.

Mechanism of Action

The mechanism of action of 2-Chloro-1-[3-(hydroxymethyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]ethan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-1-(3,4-dihydroxyphenyl)ethanone: Similar structure but with additional hydroxyl groups on the phenyl ring.

    2-Chloro-1-(3-hydroxyphenyl)ethanone: Lacks the beta-carboline core but has a similar chloro and hydroxy substitution pattern.

Uniqueness

2-Chloro-1-[3-(hydroxymethyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]ethan-1-one is unique due to its beta-carboline core, which imparts distinct biological activities and chemical reactivity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

61822-07-9

Molecular Formula

C14H15ClN2O2

Molecular Weight

278.73 g/mol

IUPAC Name

2-chloro-1-[3-(hydroxymethyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]ethanone

InChI

InChI=1S/C14H15ClN2O2/c15-6-14(19)17-7-13-11(5-9(17)8-18)10-3-1-2-4-12(10)16-13/h1-4,9,16,18H,5-8H2

InChI Key

DUKJQPPZJCPXOX-UHFFFAOYSA-N

Canonical SMILES

C1C(N(CC2=C1C3=CC=CC=C3N2)C(=O)CCl)CO

Origin of Product

United States

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